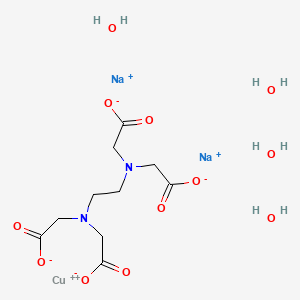
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is a coordination complex formed by the combination of ethylenediaminetetraacetic acid (EDTA) and copper(II) ions. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting ethylenediaminetetraacetic acid with a copper(II) salt, such as copper(II) sulfate, in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: On an industrial scale, the compound is produced by combining ethylenediaminetetraacetic acid and copper(II) salts in large reactors. The reaction mixture is then purified to obtain the final product in its tetrahydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the copper(II) ion is oxidized to copper(III) or higher oxidation states.
Reduction: The compound can also be reduced, where the copper(II) ion is reduced to copper(I) or copper(0).
Substitution Reactions: The complex can undergo substitution reactions, where the copper ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are employed.
Substitution: Various metal salts can be used as reagents to replace the copper ion.
Major Products Formed:
Oxidation Products: Higher oxidation state copper complexes.
Reduction Products: Copper(I) or copper(0) complexes.
Substitution Products: Metal complexes with different central metal ions.
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is extensively used in various fields:
Chemistry: It is used as a chelating agent to stabilize metal ions in solution, making it useful in analytical chemistry for titrations and spectroscopy.
Biology: The compound is employed in biological research to study metal ion transport and enzyme activity.
Medicine: It is used in medical applications to treat heavy metal poisoning by chelating toxic metal ions.
Industry: The compound is utilized in industrial processes for water treatment, textile processing, and as a stabilizer in various products.
Mecanismo De Acción
The compound exerts its effects by forming stable complexes with metal ions through its multiple carboxylate and amine groups. These complexes are highly stable and can effectively sequester metal ions, preventing them from participating in unwanted reactions.
Molecular Targets and Pathways Involved:
Metal Ions: The primary targets are metal ions such as copper, iron, and lead.
Pathways: The chelation process involves the formation of coordinate covalent bonds between the metal ion and the EDTA ligand.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic Acid (EDTA): Similar to the copper(II) complex but without the metal ion.
Ethylenediaminetetraacetic Acid Zinc(II) Disodium Salt Tetrahydrate: Similar structure but with zinc instead of copper.
Ethylenediaminetetraacetic Acid Iron(III) Disodium Salt Tetrahydrate: Similar structure but with iron instead of copper.
Uniqueness: Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is unique due to its specific affinity for copper ions, making it particularly useful in applications where copper stabilization or removal is required.
Propiedades
Número CAS |
39208-15-6 |
|---|---|
Fórmula molecular |
C10H14CuN2NaO9- |
Peso molecular |
392.76 g/mol |
Nombre IUPAC |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-4 |
Clave InChI |
HLMXTKWKBRVCBO-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cu] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Cu+2] |
Descripción física |
Blue odorless powder; [Akzo Nobel MSDS] |
Pictogramas |
Irritant |
Números CAS relacionados |
61916-40-3 73637-19-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















